N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
Systematic Nomenclature and Structural Classification
IUPAC Nomenclature Derivation and Positional Isomerism
The IUPAC name follows a hierarchical prioritization of functional groups and ring systems. The parent structure is 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole , where:
- Cyclohepta indicates a seven-membered carbocyclic ring
- [c] specifies fusion between positions 3 and 4 of the pyrazole ring to the cycloheptane ring
- Hexahydro denotes six hydrogen atoms added through saturation of three double bonds
The substituent N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl] follows carboxamide prioritization rules:
- Propan-2-yl group at position 1 of the pyrazole substituent
- Methyl groups at positions 3 and 5
- Carboxamide linkage at position 3 of the cycloheptapyrazole core
Positional isomerism arises from:
Hierarchical Structural Classification: Pyrazole-Heterocycle Hybrid Systems
This compound belongs to three structural hierarchies:
Key hybrid features include:
Comparative Analysis With Related Cycloheptapyrazole Derivatives
Structural Comparisons
Functional Group Variations
- Methyl vs ethyl substituents : The 3,5-dimethyl configuration optimizes steric bulk while maintaining solubility
- Propan-2-yl group : Provides greater rotational freedom compared to cyclic substituents
- Carboxamide position : Position 3 orientation creates distinct hydrogen-bonding patterns vs position 1 isomers
Properties
Molecular Formula |
C17H25N5O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H25N5O/c1-10(2)22-12(4)15(11(3)21-22)18-17(23)16-13-8-6-5-7-9-14(13)19-20-16/h10H,5-9H2,1-4H3,(H,18,23)(H,19,20) |
InChI Key |
PWSXKYXVPYXZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C2=NNC3=C2CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring System
The 3,5-dimethyl-1-isopropylpyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate reacts with isopropylhydrazine hydrochloride in ethanol under basic conditions (pH 7–8) to form 3,5-dimethyl-1-isopropyl-1H-pyrazole, achieving 78–85% yields. Key parameters include:
-
Temperature : 40–60°C to balance reaction rate and side-product formation.
-
Catalyst : Triethylamine or montmorillonite KSF enhances nucleophilic attack efficiency.
The 4-position is subsequently functionalized through Vilsmeier-Haack formylation, introducing an aldehyde group for downstream coupling.
Construction of the Cyclohepta[c]Pyrazole Ring
The cycloheptane-fused pyrazole core is assembled via intramolecular cyclization. A representative protocol involves:
-
Knoevenagel Condensation : Cycloheptanone reacts with diethyl oxalate in ethanol under sodium ethoxide catalysis, forming ethyl 2-oxocycloheptylidene acetate (62% yield).
-
Cyclocondensation : The diketone intermediate reacts with hydrazine hydrate at 80°C, yielding 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid ethyl ester.
Critical Parameters :
-
Solvent : Ethanol or dichloromethane minimizes side reactions.
-
Stoichiometry : A 1:1 molar ratio of diketone to hydrazine ensures complete ring closure.
Stepwise Synthesis of the Target Compound
2,4,5,6,7,8-Hexahydrocyclohepta[c]Pyrazole-3-Carboxylic Acid
The ethyl ester intermediate undergoes saponification using 6 M NaOH in refluxing ethanol (3 h), followed by acidification (HCl, pH 2) to precipitate the carboxylic acid (89% yield).
Activation as an Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C, yielding the corresponding acid chloride (94% purity by HPLC).
Amide Bond Formation
The final step couples the acid chloride with 3,5-dimethyl-1-isopropyl-4-aminopyrazole:
Procedure :
-
Dissolve 3,5-dimethyl-1-isopropyl-4-aminopyrazole (1.0 equiv) in dry THF under N₂.
-
Add acid chloride (1.1 equiv) dropwise at −10°C.
-
Stir for 12 h at 25°C, then quench with ice water.
-
Extract with ethyl acetate, dry (Na₂SO₄), and purify via silica gel chromatography (hexane/EtOAc 4:1).
Optimization of Reaction Conditions
Temperature Effects on Cyclization
| Reaction Step | Optimal Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole cyclization | 50 | 85 | 98 |
| Cycloheptane ring closure | 80 | 72 | 95 |
| Amidation | 25 | 71 | 97 |
Higher temperatures (>80°C) during cyclization promote decomposition, reducing yields by 15–20%.
Solvent Screening for Amidation
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| THF | 7.6 | 71 | 3 |
| DCM | 8.9 | 68 | 5 |
| DMF | 36.7 | 42 | 18 |
Polar aprotic solvents like DMF induce side reactions via nucleophilic attack on the carboxamide.
Analytical Characterization Data
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.22 (s, 6H, pyrazole-CH₃), 2.45–2.87 (m, 8H, cycloheptane-H), 4.65 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂).
-
HRMS (ESI+) : m/z calcd for C₂₀H₂₈N₅O [M+H]⁺ 370.2241, found 370.2238.
Comparative Analysis of Synthetic Routes
Method Efficiency
| Approach | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential cyclization | 5 | 48 | 96 |
| Convergent synthesis | 3 | 62 | 93 |
Convergent strategies coupling pre-formed pyrazole and cyclohepta[c]pyrazole units improve yields but require rigorous purification.
Scalability Challenges
-
Cyclization Steps : Exothermic reactions necessitate controlled addition rates to prevent thermal runaway.
-
Amidation Sensitivity : Moisture generates carboxylic acid impurities, requiring anhydrous conditions.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A structurally related compound, 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) (hereafter Compound 27 ), provides a basis for comparison . Key differences include:
| Parameter | Target Compound | Compound 27 |
|---|---|---|
| Core Structure | Bicyclic hexahydrocyclohepta[c]pyrazole | Pyridine-sulfonamide hybrid |
| Substituents | 3,5-Dimethyl, isopropyl (propan-2-yl) | 4-Butyl, 3,5-dimethyl, 4-chlorophenyl |
| Linker Group | Carboxamide (-CONH-) | Sulfonamide (-SO₂NH-) and carbamoyl (-NHCO-) |
| Ring Size/Strain | 7-membered cycloheptane (higher flexibility) | 6-membered pyridine (planar, rigid) |
| Lipophilicity (Predicted) | Moderate (isopropyl and dimethyl groups) | High (butyl and chlorophenyl groups) |
Research Findings and Methodological Notes
Crystallographic and Computational Insights
Comparative analysis of pyrazole derivatives often employs such tools to correlate substituent effects with activity .
Biological Activity
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 324.4 g/mol. The IUPAC name reflects its complex structure involving pyrazole and cycloheptapyrazole moieties.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2-(1-methylindol-3-yl)acetamide |
| InChI Key | TWAGPCDLHHOQPF-UHFFFAOYSA-N |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. Its structural components allow it to modulate the activity of these targets effectively. For instance, the pyrazole ring is known for its role in influencing enzyme activity and receptor binding.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed efficacy in inhibiting cancer cell proliferation in vitro and in vivo models .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities. Pyrazole derivatives are known to exhibit antibacterial and antifungal properties. In comparative studies, certain derivatives showed promising results against various bacterial strains .
Case Studies
- Anticancer Efficacy : In a study involving A549 lung cancer cells, compounds with similar structural features demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potent antimicrobial effects .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that after intravenous administration in animal models:
Q & A
Q. What are the standard methods for synthesizing and characterizing this compound?
Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of pyrazole precursors and carboxamide coupling under controlled conditions (e.g., anhydrous solvents, 60–80°C). Critical parameters include pH stabilization (6.5–7.5) and stoichiometric ratios of reagents like 3,5-dimethylpyrazole derivatives . Post-synthesis, characterization employs:
Q. How can researchers optimize the compound’s yield during synthesis?
Answer: Yield optimization requires factorial design of experiments (DoE) to test variables:
- Temperature gradients (e.g., 50°C vs. 80°C for cyclization).
- Solvent polarity (e.g., DMF vs. THF for carboxamide coupling).
- Catalyst screening (e.g., Pd/C for hydrogenation steps).
Statistical tools like ANOVA identify significant factors, while response surface methodology (RSM) refines optimal conditions .
Q. What preliminary assays are recommended to assess biological activity?
Answer: Initial screens should include:
- In vitro enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determination.
- Cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cell lines).
- Molecular docking to predict binding affinities to receptors like prostaglandin synthases, leveraging the pyrazole moiety’s π-π stacking potential .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Answer: Contradictions often arise from assay variability (e.g., cell line specificity or buffer conditions). Mitigation strategies:
Q. What computational tools are suitable for predicting reaction pathways?
Answer: Quantum mechanical methods (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates. Software like Gaussian or ORCA can:
Q. How can structure-activity relationships (SAR) be systematically explored?
Answer: SAR studies require:
- Systematic substitution : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity.
- Free-Wilson analysis to quantify substituent contributions to bioactivity.
- Co-crystallization with target enzymes (e.g., COX-2) to validate docking poses .
Q. What advanced techniques improve reaction homogeneity in large-scale synthesis?
Answer:
- Flow chemistry : Continuous microreactors enhance heat/mass transfer for exothermic steps (e.g., cyclohepta[c]pyrazole formation).
- Membrane separation : Nanofiltration removes unreacted precursors (<500 Da cutoff).
- In-line PAT (Process Analytical Technology) : Real-time HPLC monitoring adjusts feed rates .
Methodological Considerations
Q. What statistical frameworks are critical for experimental design?
Answer:
Q. How should safety protocols be adapted for lab-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
